![molecular formula C18H17N3O4S B2996423 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795448-38-2](/img/structure/B2996423.png)
4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. This core is often used in the synthesis of organic semiconductors due to its strong electron-accepting properties . Attached to this core is a piperidin-4-yl group and a 6-methyl-2H-pyran-2-one group. Piperidine is a common motif in medicinal chemistry and drug design, while 2H-pyran-2-one is a type of lactone, a cyclic ester.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core, the introduction of the piperidin-4-yl group, and the formation of the 6-methyl-2H-pyran-2-one group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzo[c][1,2,5]thiadiazole core, with the piperidin-4-yl and 6-methyl-2H-pyran-2-one groups likely adding some three-dimensionality to the molecule. The presence of nitrogen and sulfur atoms in the core, along with the oxygen in the lactone, would provide sites for potential hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-accepting benzo[c][1,2,5]thiadiazole core and the electron-donating piperidin-4-yl and 6-methyl-2H-pyran-2-one groups. The lactone could potentially undergo hydrolysis under acidic or basic conditions to form the corresponding hydroxy acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The planar benzo[c][1,2,5]thiadiazole core might allow for strong pi-pi stacking interactions, which could influence its solubility and melting point. The presence of the piperidin-4-yl and 6-methyl-2H-pyran-2-one groups could also influence these properties .Scientific Research Applications
Synthesis and Biological Activities
Anticancer Potential
A series of novel pyrazole derivatives bearing structures related to the queried compound have been synthesized, demonstrating significant anticancer activities against tumor cell lines. These compounds, including derivatives of benzo[g]chromene, showed potent cytotoxicity, surpassing the activity of doxorubicin in some instances (Hafez, 2017).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, incorporating structural motifs related to the queried compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity against Mycobacterium tuberculosis, highlighting the potential of such structures in developing new antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial and Antitumor Evaluation
Compounds bearing the 1,3,4-thiadiazole moiety, similar to the queried compound, have been synthesized and evaluated for their cytotoxic and antioxidant activities. These studies have shown promising results, indicating the potential of these compounds in developing new therapeutic agents with anticancer and antioxidant properties (Hamama et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which has been extensively researched for use in photovoltaics and as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications . .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which may influence its bioavailability.
Result of Action
The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry . It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15-16(9-12)20-26-19-15/h2-3,8-10,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOYNMLBVBEZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one |
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